molecular formula C4H7N3O2 B035409 Ethyl azidoacetate CAS No. 637-81-0

Ethyl azidoacetate

Cat. No. B035409
M. Wt: 129.12 g/mol
InChI Key: HVJJYOAPXBPQQV-UHFFFAOYSA-N
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Patent
US04346076

Procedure details

To a solution of 490 g. (4 moles) of ethyl chloroacetate in 1500 ml. of acetonitrile were added 260 g. (4 moles) of sodium azide, and the mixture was heated at the reflux temperature for 20 hours. After heating, the reaction mixture was poured into 1 liter of water with stirring for 1/2 hour. The organic phase was separated from the aqueous phase and evaporated in vacuo to dryness. The yellow residual oil was dissolved in 1200 ml. of diethyl ether and the solution was dried over magnesium sulfate. Evaporation of the diethyl ether in vacuo gave 391 g. (76% yield) of ethyl azidoacetate.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(#N)C.[N-:11]=[N+:12]=[N-:13].[Na+]>O>[N:11]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[N+:12]=[N-:13] |f:2.3|

Inputs

Step One
Name
Quantity
4 mol
Type
reactant
Smiles
ClCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
4 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The yellow residual oil was dissolved in 1200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of diethyl ether and the solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the diethyl ether in vacuo
CUSTOM
Type
CUSTOM
Details
gave 391 g

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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